2-Amino-N-(3,4-dimethoxyphenyl)benzamide
Description
Properties
IUPAC Name |
2-amino-N-(3,4-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-8-7-10(9-14(13)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPNWLWHXTQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-Amino-N-(3,4-dimethoxyphenyl)benzamide
The formation of the amide bond is the cornerstone of synthesizing this compound. This can be achieved through several well-established methods, ranging from traditional condensation reactions to more modern, energy-efficient techniques.
Conventional synthesis of N-substituted benzamides, including this compound, typically involves the coupling of a benzoic acid derivative with an aniline (B41778) derivative. nih.gov A common and effective method is the reaction of 2-aminobenzoic acid with 3,4-dimethoxyaniline (B48930). This reaction is generally facilitated by a coupling agent to activate the carboxylic acid, or by converting the carboxylic acid to a more reactive species such as an acyl chloride.
For instance, 2-aminobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding 2-aminobenzoyl chloride. This highly reactive intermediate is then reacted with 3,4-dimethoxyaniline in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Alternatively, direct amide bond formation can be achieved using peptide coupling reagents. A mixture of 2-aminobenzoic acid and 3,4-dimethoxyaniline can be treated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in a suitable solvent. These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine.
A general representation of the synthesis is as follows:
Starting Materials: 2-aminobenzoic acid and 3,4-dimethoxyaniline
Activating Agent: Thionyl chloride, oxalyl chloride, DCC, or EDC
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)
Base (if necessary): Triethylamine or Pyridine
| Starting Material 1 | Starting Material 2 | Coupling Method | Typical Solvents | Product |
| 2-Aminobenzoic acid | 3,4-Dimethoxyaniline | Acyl chloride formation followed by amidation | DCM, THF | This compound |
| 2-Aminobenzoic acid | 3,4-Dimethoxyaniline | Direct coupling with DCC/EDC | DMF, DCM | This compound |
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purer products in significantly shorter reaction times. The synthesis of benzamide (B126) derivatives is amenable to this technology. nih.gov
The microwave-assisted synthesis of this compound can be performed by heating a mixture of 2-aminobenzoic acid and 3,4-dimethoxyaniline in the presence of a catalyst or a coupling agent under microwave irradiation. The use of microwave heating can dramatically reduce the reaction time from hours to minutes compared to conventional heating methods. This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature.
Solvent-free or solid-supported reactions under microwave irradiation are also becoming increasingly popular as they align with the principles of green chemistry by reducing waste and energy consumption. For example, the reactants can be adsorbed onto a solid support like silica (B1680970) or alumina (B75360) and irradiated with microwaves.
| Reaction Type | Heating Method | Typical Reaction Time | Advantages |
| Amide Coupling | Conventional | Hours | Well-established, widely used |
| Amide Coupling | Microwave-Assisted | Minutes | Rapid, often higher yields, energy efficient |
Synthesis of Derivatives and Analogs of this compound
The structural features of this compound, namely the primary amino group, the amide linkage, and the two aromatic rings, offer numerous opportunities for derivatization to create a library of related compounds with potentially diverse properties.
The 2-amino group on the benzamide core is a primary site for derivatization. It can undergo a variety of reactions common to anilines. For example, it can be acylated with various acid chlorides or anhydrides to introduce a wide range of substituents. Alkylation reactions can also be performed to introduce alkyl or aryl groups.
Furthermore, the amino group can be diazotized and subsequently converted into a variety of other functional groups, such as hydroxyl, halogen, or cyano groups, through Sandmeyer or related reactions. This allows for extensive modification of the benzamide portion of the molecule.
The 3,4-dimethoxyphenyl ring is also amenable to modification, although it is generally less reactive than the 2-aminobenzamide (B116534) ring. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed. The directing effects of the methoxy (B1213986) groups will primarily guide the incoming electrophiles to the positions ortho and para to them. However, achieving regioselectivity can be challenging due to the presence of two activating methoxy groups.
Another common modification is the demethylation of one or both methoxy groups to yield the corresponding hydroxylated derivatives. This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. These phenolic derivatives can then be further functionalized, for example, through etherification or esterification.
One of the most significant applications of 2-aminobenzamides, including this compound, is their use as precursors for the synthesis of fused heterocyclic systems, particularly quinazolinones. researchgate.netresearchgate.net Quinazolinones are a class of compounds with a wide range of biological activities.
The synthesis of quinazolinones from 2-aminobenzamides typically involves a cyclocondensation reaction with a one-carbon synthon. organic-chemistry.org A variety of reagents can serve as the source of this carbon, including orthoesters, aldehydes, and carboxylic acids. For example, reacting this compound with an aldehyde in the presence of an oxidizing agent can lead to the formation of a 2-substituted-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one.
The reaction proceeds through an initial condensation of the 2-amino group with the aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic quinazolinone ring system. Various catalysts, including metal-based and metal-free systems, have been developed to promote this transformation under both conventional and microwave-assisted conditions. researchgate.net
| Precursor | Reagent | Product Type |
| This compound | Aldehyde/Oxidant | 2-Substituted-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one |
| This compound | Orthoester | 2-Unsubstituted-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one |
| This compound | Carboxylic Acid | 2-Substituted-3-(3,4-dimethoxyphenyl)quinazolin-4(3H)-one |
Reaction Mechanisms and Mechanistic Investigations
The formation of a benzamide, such as this compound, involves the creation of an amide bond, a cornerstone reaction in organic chemistry. rsc.org The direct reaction between a carboxylic acid and an amine is typically an acid-base reaction that results in a stable salt, making it an insufficient method for amide synthesis on its own. rsc.org Therefore, the process fundamentally requires the activation of the carboxylic acid group to facilitate a nucleophilic attack by the amine.
Several general mechanisms are employed for this transformation:
Activation of Carboxylic Acids : A common strategy involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride (B1165640). For instance, reacting a benzoic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride produces a highly reactive benzoyl chloride. This electrophilic species then readily reacts with an amine in a nucleophilic acyl substitution reaction. The reaction proceeds via a tetrahedral intermediate, which subsequently collapses to form the amide bond and eliminates a leaving group (e.g., a chloride ion). youtube.comyoutube.com
Coupling Reagents : In modern organic synthesis, various coupling reagents are used to facilitate amide bond formation directly from carboxylic acids and amines without isolating an activated intermediate. These reagents activate the carboxyl group in situ, forming a highly reactive species that is then attacked by the amine. This approach is prevalent in peptide synthesis and is valued for its mild conditions.
Biocatalytic Methods : Nature utilizes enzymes to form amide bonds with high efficiency and selectivity in aqueous environments. rsc.org A majority of these enzymes activate the carboxylic acid substrate using adenosine (B11128) triphosphate (ATP), which forms highly reactive acyl-phosphate intermediates like acyl-adenylates. rsc.org These activated intermediates are then susceptible to nucleophilic attack by an amine. rsc.orgnih.gov Hydrolase enzymes, such as lipases and penicillin G acylases, have also been adapted for amide bond synthesis, often in low-water systems to shift the reaction equilibrium from hydrolysis towards synthesis. rsc.org
Alternative Routes : Other, less common methods include the partial hydrolysis of nitriles. For example, benzonitrile (B105546) can be converted to benzamide through hydrolysis, a reaction that can be promoted by hydrogen peroxide or light-induced processes using catalysts. researchgate.netacs.org Another approach is the direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in the presence of a superacid, which involves a superelectrophilic intermediate. nih.gov
The choice of method depends on factors such as the stability of the starting materials, functional group tolerance, and desired reaction conditions.
The reactivity of this compound is influenced by its constituent parts: the 2-aminobenzamide core and the 3,4-dimethoxyphenyl group. Mechanistic studies on analogous compounds provide insight into potential transformations.
Reactions involving the 2-aminobenzamide moiety:
The 2-aminobenzamide structure is a versatile precursor for the synthesis of heterocyclic compounds, particularly quinazolinones. Mechanistic investigations have shown that 2-aminobenzamide can react with aldehydes or ketones in condensation reactions. For example, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones catalyzed by an inorganic solid acid, the proposed mechanism begins with the activation of the aldehyde's carbonyl group by the catalyst. acs.org This is followed by a nucleophilic attack from the primary amine of 2-aminobenzamide, forming a tetrahedral intermediate. acs.org Dehydration of this intermediate leads to the formation of an imine, which can be isolated and characterized. acs.org The final step is an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, to form the dihydroquinazolinone ring. acs.org
A similar strategy involves the condensation of 2-aminobenzamide with ketones to form dihydroquinazolinones (DHQZ), which can then be used as pro-aromatic radical precursors in further synthetic transformations. acs.org The formation of these heterocyclic systems highlights the dual nucleophilicity of the 2-aminobenzamide scaffold.
Reactions involving the dimethoxyaniline moiety:
The 3,4-dimethoxyaniline portion of the target molecule contains an electron-rich aromatic ring, making it susceptible to electrophilic substitution. Mechanistic studies on analogous compounds, such as 3,5-dimethoxyaniline (B133145), reveal typical reactions. For instance, a highly regioselective Friedel-Crafts alkylation of 3,5-dimethoxyaniline with aldehydes in the presence of a reducing agent like triethylsilane has been reported. researchgate.net NMR monitoring of similar three-component coupling reactions involving a dimethoxyaniline, an aldehyde, and an amine has shown that an imine is initially formed between the aniline and the aldehyde, which then acts as the actual substrate for the subsequent coupling reaction. rsc.org These studies underscore the reactivity of the electron-rich aniline ring and the role of the amine group in forming key reactive intermediates.
Structural Elucidation Methodologies for Newly Synthesized Compounds
The confirmation of the chemical structure and purity of a newly synthesized compound like this compound is a critical step, achieved through a combination of spectroscopic and analytical techniques. mdpi.com
Spectroscopy is a primary tool for determining the molecular structure of a compound by examining how it interacts with electromagnetic radiation. arcjournals.orgquora.com For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful technique for elucidating the structure of organic compounds in solution. quora.com
¹H NMR : This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on both benzene (B151609) rings, signals for the amine (NH₂) and amide (NH) protons, and sharp singlets for the two methoxy (OCH₃) groups.
¹³C NMR : This method detects the carbon atoms in the molecule, providing information on the number of non-equivalent carbons and their chemical environment (e.g., aromatic, carbonyl, aliphatic). Characteristic signals would be expected for the amide carbonyl carbon, the aromatic carbons, and the methoxy carbons. Data from analogous 2-aminobenzamide derivatives show typical chemical shifts that aid in signal assignment. mdpi.com
Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight with high accuracy. arcjournals.org Electron ionization (EI) is a common technique that bombards the molecule with electrons, causing it to ionize and fragment. researchgate.net The resulting molecular ion peak (M⁺) confirms the molecular weight, while the fragmentation pattern gives clues about the molecule's structure. arcjournals.orgresearchgate.net For this compound, characteristic fragments corresponding to the loss of methoxy groups or cleavage of the amide bond would be expected.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. arcjournals.orgresearchgate.net Each functional group absorbs infrared radiation at a characteristic frequency. For the target compound, the IR spectrum would be expected to show specific absorption bands confirming its key structural features.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretching | 3470 - 3275 | mdpi.comnih.gov |
| Amide (N-H) | Stretching | ~3270 | mdpi.comnih.gov |
| Aromatic (C-H) | Stretching | ~3000 - 3100 | researchgate.net |
| Aliphatic (C-H of OCH₃) | Stretching | ~2850 - 2960 | researchgate.net |
| Amide (C=O) | Stretching (Amide I band) | ~1636 - 1640 | mdpi.comnih.gov |
| Aromatic (C=C) | Stretching | ~1400 - 1600 | researchgate.net |
| Ether (Ar-O-C) | Asymmetric Stretching | ~1240 - 1260 | researchgate.net |
Beyond structural confirmation, establishing the purity and elemental composition of a sample is essential. rsc.org Analytical methods provide quantitative data to validate that the synthesized compound is indeed the correct substance and is free from significant impurities. moravek.com
Elemental Analysis : This is a foundational technique for determining the mass percentages of carbon, hydrogen, nitrogen, and other elements (like sulfur) in an organic compound. azom.comeltra.com The method typically involves combustion analysis, where a small, precisely weighed sample is burned in an excess of oxygen. eltra.com The resulting combustion products (CO₂, H₂O, N₂) are collected and quantified, allowing for the calculation of the elemental composition. The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula. For publication in many chemistry journals, the found values for C, H, and N must be within ±0.4% of the calculated values, which serves as strong evidence of the compound's purity and correct composition. rsc.orgnih.gov
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 15 | 180.165 | 66.16 |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 5.92 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.29 |
| Oxygen (O) | 15.999 | 3 | 47.997 | 17.63 |
| Total Molecular Weight | 272.294 g/mol |
Chromatographic Methods : Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for assessing purity. moravek.com These methods separate the components of a mixture, allowing for the detection and quantification of impurities. moravek.com A pure compound will ideally show a single, sharp peak in the chromatogram.
Melting Point Determination : A pure crystalline solid typically has a sharp and well-defined melting point. moravek.com The presence of impurities generally causes the melting point to be lower and to occur over a broader temperature range. moravek.commoravek.com This physical property serves as a simple and rapid indicator of purity.
Structure Activity Relationship Sar Studies
Systematic Exploration of Structural Modifications and Their Influence on Biological Activity
The biological activity of benzamide (B126) derivatives is significantly influenced by modifications to various parts of the molecular scaffold. SAR studies on related compounds reveal critical insights into the role of different substituents and their positions.
For instance, in a series of 2-phenoxybenzamide (B1622244) derivatives, the substitution pattern on the anilino part of the molecule, as well as the size of the substituents, strongly dictated the antiplasmodial activity. researchgate.net Similarly, in studies of thieno[2,3-b]pyridines, which contain an arylcarboxamide moiety, substitutions on the phenyl rings were critical. A 2-methyl-3-halogen substitution pattern on the 2-arylcarboxamide ring was found to be important for maximizing anti-proliferative activity. mdpi.com
The nature of the linking group between aromatic rings is also crucial. Replacing an amide with a sulfonamide or directly linking a phenol (B47542) to a piperazine (B1678402) ring resulted in a significant drop in potency in certain series of compounds, highlighting the essential role of the amide function. researchgate.net
Systematic modifications can be summarized as follows:
A-Ring (2-Aminobenzamide portion): The position and nature of substituents on this ring can modulate activity. For example, in 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide, the 2,6-dimethoxy substitution was found to be favorable for chitin (B13524) synthesis inhibition. nih.gov
B-Ring (N-phenyl portion): For the N-(3,4-dimethoxyphenyl) moiety, the methoxy (B1213986) groups are significant. In related N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the 3,4-dimethoxyphenyl group was identified as a crucial feature for insertion into a hydrophobic pocket of its target receptor. nih.gov
Amide Linker: The amide group itself is often a key interaction point, potentially acting as a hydrogen bond donor (N-H) and acceptor (C=O). drugdesign.org Its orientation and rigidity are critical for proper binding to a biological target.
The following table illustrates how hypothetical modifications to the core structure of 2-Amino-N-(3,4-dimethoxyphenyl)benzamide, based on findings from related compounds, could influence biological activity.
| Modification Site | Substituent Change | Anticipated Impact on Activity | Rationale from Analog Studies |
|---|---|---|---|
| A-Ring (Position 4/5) | Addition of electron-withdrawing group (e.g., -Cl, -F) | Potentially increased or decreased activity | Halogen substitutions can alter electronic properties and membrane permeability. |
| A-Ring (Amino Group) | Methylation (e.g., -NHCH₃) | Likely decreased activity | The primary amine may be crucial for hydrogen bonding. drugdesign.org |
| B-Ring (Methoxy Groups) | Removal of one or both methoxy groups | Significantly decreased activity | The dimethoxyphenyl moiety is often a key pharmacophoric feature for hydrophobic interactions. nih.gov |
| B-Ring (Methoxy Groups) | Shift of methoxy groups (e.g., to 2,5-position) | Decreased activity | The specific 3,4-substitution pattern is often optimal for receptor fit. nih.gov |
| Amide Linker | Inversion (retro-amide) | Likely loss of activity | The specific orientation of H-bond donor and acceptor is critical for receptor interaction. |
Identification and Elucidation of Key Pharmacophoric Features for this compound and its Analogs
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogs, several key pharmacophoric features have been identified through various studies.
Key features include:
Hydrophobic Regions: The presence of aromatic rings, particularly the 3,4-dimethoxyphenyl moiety, serves as a crucial hydrophobic feature. This group is often responsible for fitting into hydrophobic pockets within the target protein's binding site. nih.gov
Hydrogen Bond Donors and Acceptors: The amide linkage is a critical pharmacophoric element, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor. nih.govdrugdesign.org The 2-amino group on the benzamide ring can also serve as a hydrogen bond donor. These interactions are vital for anchoring the molecule within the binding site. drugdesign.org
Aromatic Features: Both the benzamide and the dimethoxyphenyl rings provide platforms for aromatic interactions, such as pi-pi stacking, with amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.
Defined Spatial Arrangement: The relative orientation of these features is crucial. The amide linker provides a certain degree of rigidity, holding the two aromatic rings in a specific conformation that is optimal for binding.
A pharmacophore model for this class of compounds can be generalized as having two aromatic/hydrophobic regions connected by a linker containing hydrogen bond donor and acceptor sites, with an additional hydrogen bond donor on one of the aromatic rings. For example, in N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the essential pharmacophoric features were identified as a 3,4-dimethoxyphenyl moiety for a hydrophobic region and a linker region with H-bond donor and acceptor capabilities. nih.gov
| Pharmacophoric Feature | Structural Moiety in this compound | Putative Interaction |
|---|---|---|
| Hydrophobic Pocket Ligand | 3,4-Dimethoxyphenyl Ring | Van der Waals / Hydrophobic interactions |
| Hydrogen Bond Donor | Amide N-H | Interaction with acceptor residues (e.g., Asp, Glu, backbone C=O) |
| Hydrogen Bond Acceptor | Amide C=O | Interaction with donor residues (e.g., Arg, Lys, backbone N-H) |
| Hydrogen Bond Donor | 2-Amino Group (-NH₂) | Interaction with acceptor residues |
| Aromatic/Hydrophobic Region | Aminobenzamide Ring | Pi-pi stacking or hydrophobic interactions |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of chemical properties, to predict the activity of new or untested compounds.
For classes of compounds similar to this compound, QSAR studies have highlighted the importance of several types of descriptors:
Hydrophobic Descriptors (e.g., logP): The lipophilicity of the molecule often plays a key role in its activity. QSAR models for dopamine (B1211576) D2 receptor antagonists based on 6-methoxy benzamides indicated that the presence of hydrophobic substituents at certain positions increased biological activity. nih.govresearchgate.net
Electronic Descriptors (e.g., Hammett constants): These descriptors quantify the electron-donating or electron-withdrawing nature of substituents. Studies have shown that electron-donating groups at specific positions can enhance the binding affinity of benzamide derivatives. nih.govresearchgate.net
Steric Descriptors (e.g., Molar Refractivity, E_s): The size and shape of substituents are critical. In an analysis of isoxazole-benzamide analogs, bulky substituents were found to be detrimental to activity, indicating a sterically constrained binding pocket. nih.gov
Topological and 3D Descriptors: More complex models, including 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D maps that visualize favorable and unfavorable regions for steric, electrostatic, and hydrophobic properties around the aligned molecules. researchgate.net
A typical QSAR equation might take the form: log(1/C) = a(logP) - b(Steric_Parameter)² + c(Electronic_Parameter) + d
Where 'C' is the concentration required for a certain biological effect, and 'a', 'b', 'c', and 'd' are coefficients determined by regression analysis. Such models can guide the synthesis of new analogs by predicting which modifications are most likely to improve activity. For example, a QSAR study on benzopyrans identified specific structural requirements for higher activity. researchgate.net
The table below summarizes the types of descriptors commonly used in QSAR studies of benzamide-related compounds and their significance.
| Descriptor Type | Example Descriptor | Significance in Benzamide Analogs |
|---|---|---|
| Hydrophobic | logP (Octanol-water partition coefficient) | Often positively correlated with activity, indicating the importance of hydrophobic interactions for receptor binding or membrane permeation. nih.gov |
| Electronic | Hammett Constant (σ) | Quantifies the effect of substituents on the electronic distribution, influencing binding affinity through electrostatic interactions. nih.gov |
| Steric | Taft Steric Parameter (E_s), Molar Refractivity (MR) | Indicates that activity can be sensitive to the size and shape of substituents, suggesting a well-defined binding pocket. nih.gov |
| 3D-Field | CoMFA/CoMSIA Fields | Provides a 3D visualization of regions where positive/negative charge, bulkiness, or hydrophobicity would enhance or diminish activity. researchgate.net |
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is critical for understanding how a potential drug molecule might interact with a biological target.
Prediction of Binding Affinities and Orientations
Molecular docking simulations can estimate the binding affinity, often expressed in kcal/mol, which indicates the strength of the interaction between the ligand (2-Amino-N-(3,4-dimethoxyphenyl)benzamide) and a target protein. The simulations also predict the binding pose, or the specific orientation of the ligand within the active site of the target. This information is fundamental in assessing the potential of a compound as an inhibitor or activator.
Binding Affinity of Benzamide (B126) Derivatives with Various Targets (Illustrative Data)
| Derivative | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivative | COX-2 | -9.8 |
| N'-benzylidene-3,4-dimethoxybenzohydrazide derivative | Multidrug Efflux Pump (MATE) | -6.67 |
Note: This table is illustrative and based on data for different benzamide derivatives, as specific data for this compound is not available.
Elucidation of Interaction Modes with Relevant Macromolecular Targets (e.g., Enzymes, Receptors)
Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, studies on other benzamide derivatives have shown interactions with key residues in enzymes like cyclooxygenase-2 (COX-2) and glucokinase. Identifying these interactions is crucial for understanding the mechanism of action and for designing more potent and selective analogs.
Pharmacophore Model Generation and Validation
A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. These models are instrumental in virtual screening to identify new compounds with potential biological activity.
Pharmacophore models for benzamide derivatives often include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids. The generation of a reliable pharmacophore model requires a set of active compounds and is validated by its ability to distinguish active from inactive molecules.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It provides valuable information about the intrinsic properties of a molecule.
Electronic Structure Analysis and Property Prediction
DFT calculations can be used to determine the electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. These calculations also provide insights into the molecular electrostatic potential (MEP), which helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack.
Calculated Electronic Properties for a Benzamide Derivative (Illustrative Data)
| Property | Value |
|---|---|
| HOMO Energy | -6.22 eV |
| LUMO Energy | -0.77 eV |
Note: This table is illustrative and based on data for a different benzamide derivative, as specific data for this compound is not available.
Conformational Analysis and Stability Studies
DFT methods are also employed to perform conformational analysis to identify the most stable three-dimensional structure of a molecule. By calculating the energies of different conformers, researchers can determine the lowest energy (most stable) conformation of this compound. This information is vital for understanding its shape and how it will fit into the binding site of a target protein.
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Stability
Molecular dynamics (MD) simulations offer a powerful computational method to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational changes and intermolecular interactions that govern the binding of a ligand to its biological target. nih.govuzh.ch For this compound, MD simulations are instrumental in understanding its binding stability within a protein's active site and characterizing the key interactions that contribute to its affinity.
A typical MD simulation study of a protein-ligand complex, such as this compound bound to a target protein, involves several key analyses to assess the stability and dynamics of the system. nih.govtandfonline.com One of the fundamental metrics is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions in the complex from a reference structure over the course of the simulation. A stable RMSD trajectory for the protein backbone and the ligand indicates that the system has reached equilibrium and the ligand remains stably bound. tandfonline.com
Another important analysis is the Root Mean Square Fluctuation (RMSF), which quantifies the fluctuation of individual amino acid residues or ligand atoms around their average positions. RMSF analysis can highlight flexible regions of the protein and the ligand, providing insights into conformational changes that may occur upon binding.
Furthermore, MD simulations allow for a detailed examination of the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. By monitoring the distance and angle between potential hydrogen bond donors and acceptors throughout the simulation, the stability and persistence of these crucial interactions can be determined. For instance, in studies of other benzamide derivatives, hydrogen bond interactions with key residues in the active site have been shown to be critical for binding affinity. nih.gov
The binding free energy, which is a key determinant of a ligand's potency, can also be estimated from MD simulations using methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA). nih.gov This approach calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model. Such calculations can help in comparing the binding affinities of different analogs and in understanding the energetic contributions of various interactions.
A hypothetical MD simulation of this compound bound to a target protein might yield the following illustrative data:
| Analysis Metric | Result | Interpretation |
|---|---|---|
| Average RMSD of Protein Backbone | 1.5 Å | The protein maintains a stable conformation throughout the simulation. |
| Average RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the active site with minimal movement. |
| Key Hydrogen Bonds | Maintained with residues Asp120 and Gln185 for >80% of simulation time | Strong and stable hydrogen bonding interactions contributing to high affinity. |
| Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Favorable binding free energy suggesting a potent inhibitor. |
In Silico Screening Strategies for Novel Analog Design
In silico screening strategies are pivotal in modern drug discovery for the rational design of novel analogs with improved efficacy and safety profiles. These computational techniques enable the rapid evaluation of large virtual libraries of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. For this compound, a variety of in silico methods can be employed to design and identify promising new derivatives.
One widely used approach is structure-based virtual screening , which relies on the three-dimensional structure of the target protein. nih.gov This method involves docking large libraries of virtual compounds into the binding site of the target protein to predict their binding orientation and affinity. mdpi.com The compounds are then ranked based on a scoring function that estimates the binding energy. This process can identify novel scaffolds or modifications to the this compound core that are predicted to have enhanced binding.
Another powerful technique is pharmacophore modeling . A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific target. nih.gov By developing a pharmacophore model based on the known interactions of this compound or other known inhibitors, virtual libraries can be screened to find molecules that match the pharmacophore and are therefore likely to be active.
Quantitative Structure-Activity Relationship (QSAR) studies are also integral to novel analog design. tandfonline.comnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D structural features of a set of molecules with their biological activity. tandfonline.commdpi.com These models can then be used to predict the activity of newly designed analogs of this compound and to provide a visual representation of the regions where modifications are likely to increase or decrease activity.
The process of in silico screening for novel analogs of this compound can be summarized in the following workflow:
| Step | Technique | Objective | Example Output |
|---|---|---|---|
| 1. Target Preparation | Protein structure refinement | Prepare a high-quality 3D structure of the biological target. | Optimized protein structure for docking. |
| 2. Ligand Library Design | Combinatorial chemistry in silico | Generate a virtual library of analogs of this compound. | A database of thousands of virtual compounds. |
| 3. Virtual Screening | Molecular Docking or Pharmacophore Screening | Identify compounds with high predicted binding affinity or a good fit to the pharmacophore. | A ranked list of "hit" compounds. |
| 4. QSAR Modeling | 3D-QSAR (CoMFA/CoMSIA) | Predict the biological activity of the hit compounds and guide further optimization. | Predicted activity values and contour maps indicating favorable and unfavorable structural modifications. |
| 5. ADMET Prediction | In silico ADMET models | Assess the drug-likeness and potential toxicity of the most promising candidates. | Predicted absorption, distribution, metabolism, excretion, and toxicity profiles. |
Through the iterative application of these computational strategies, researchers can rationally design and prioritize novel analogs of this compound for synthesis and biological evaluation, significantly accelerating the drug discovery process.
Preclinical Investigation of Biological Activities in Vitro Studies
Antimicrobial Activity Studies
Benzamide (B126) derivatives have been a subject of interest in the search for new antimicrobial agents due to their wide range of biological activities. nanobioletters.com Research into this class of compounds is driven by the need to address the growing challenge of antibiotic resistance. mdpi.com
Various studies have demonstrated that novel benzamide derivatives possess significant antibacterial properties. nanobioletters.com For instance, certain N-phenylbenzamides have shown the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating a potential for broad-spectrum activity. mdpi.com
In one study, synthesized benzamide compounds were tested against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). One particular compound showed excellent activity against both strains, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com Other derivatives in the same study also displayed notable activity, with MIC values as low as 3.12 µg/mL against E. coli. nanobioletters.com
Further research on substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides identified compounds with potent bactericidal effects against multiple clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Time-kill assays revealed that the most potent of these compounds could achieve a significant reduction in bacterial count (3.08 to 3.75 log10 CFU/mL) within 4 to 8 hours at twice its MIC. nih.gov
| Compound Type | Bacterial Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| N-Benzamide Derivative (5a) | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |
| N-Benzamide Derivative (5a) | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |
| N-Benzamide Derivative (6b) | E. coli | MIC | 3.12 µg/mL | nanobioletters.com |
| N-Benzamide Derivative (6c) | B. subtilis | MIC | 6.25 µg/mL | nanobioletters.com |
| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f) | MRSA 63718 | Bactericidal Effect (4x MIC, 24h) | 5.30 log10 CFU/mL reduction | nih.gov |
The antifungal potential of benzamide derivatives has also been extensively evaluated. In vitro studies have tested these compounds against a variety of pathogenic fungi. mdpi.comsemanticscholar.org For example, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which are structurally related to the subject compound, were screened for activity against Candida albicans, with some showing promising results. nih.gov
In a separate investigation, novel benzamide derivatives containing a triazole moiety were synthesized and tested against six phytopathogenic fungi. nih.gov Many of these compounds exhibited good activity at a concentration of 50 µg/mL. One derivative, in particular, showed excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil (B1676884) (EC50 = 6.23 µg/mL). Another compound in this series demonstrated a broad antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov The structure-activity relationship analysis suggested that the presence of fluorine or chlorine atoms on the benzene (B151609) ring significantly enhanced antifungal activity. nih.gov
| Compound Type | Fungal Strain | Activity Measurement | Result (EC50) | Source |
|---|---|---|---|---|
| N-[2-hydroxy...butyl]benzamide Derivative (6h) | Alternaria alternata | EC50 | 1.77 µg/mL | nih.gov |
| N-[2-hydroxy...butyl]benzamide Derivative (6k) | Various Fungi | EC50 | 0.98 - 6.71 µg/mL | nih.gov |
| N-[2-hydroxy...butyl]benzamide Derivative (6e) | Alternaria solani | EC50 | 1.90 µg/mL | nih.gov |
| N-[2-hydroxy...butyl]benzamide Derivative (6h) | Alternaria solani | EC50 | 2.00 µg/mL | nih.gov |
| Myclobutanil (Reference) | Alternaria alternata | EC50 | 6.23 µg/mL | nih.gov |
Anticancer Research and Enzyme Inhibition
Benzamides are a significant class of compounds in anticancer drug discovery, primarily due to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.
Inhibitors of histone deacetylases (HDACs) have emerged as a promising class of anticancer agents. nih.gov Benzamides, particularly those containing an N-(2-aminophenyl)-benzamide functionality, represent an important group of HDAC inhibitors. nih.gov These compounds act as zinc-binding groups, interacting with the active site of zinc-dependent HDAC enzymes. nih.gov
Research has led to the identification of benzamide derivatives that potently inhibit class I HDACs (HDAC1, HDAC2, and HDAC3). One study developed a molecule, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), which showed class I selectivity with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. A subsequent modification involving fluorine substitution yielded a compound with particularly potent activity against HDAC3 (IC50: 95.48 nM). nih.gov Other research has identified novel benzamides that inhibit HDAC1 and HDAC2 at nanomolar concentrations and exhibit antiproliferative activity against cancer cell lines. nih.gov These findings underscore the potential of the benzamide scaffold for developing selective and potent HDAC inhibitors for cancer therapy. researchgate.net
| Compound | HDAC Isoform | Activity Measurement | Result (IC50) | Source |
|---|---|---|---|---|
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | IC50 | 95.2 nM | |
| HDAC2 | IC50 | 260.7 nM | ||
| HDAC3 | IC50 | 255.7 nM | ||
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | IC50 | 95.48 nM | nih.gov |
Beyond HDACs, the broader chemical space of benzamides and related heterocyclic compounds has been explored for the inhibition of other enzymes relevant to disease.
Checkpoint Kinase 1 (CHK1): CHK1 is a crucial component of the DNA damage response pathway and a target for anticancer therapies. researchgate.netnih.gov The development of potent and selective CHK1 inhibitors is an active area of research, with various heterocyclic scaffolds being investigated. researchgate.net While specific data on 2-Amino-N-(3,4-dimethoxyphenyl)benzamide is not available, the general principle of targeting this kinase with small molecules is well-established. nih.gov
Fibroblast Growth Factor Receptor-1 (FGFR1): The FGFR family of tyrosine kinases plays a significant role in cell proliferation, development, and metabolism. nih.gov Aberrant FGFR signaling is implicated in various cancers. peerj.com Consequently, the development of FGFR inhibitors is a promising strategy for cancer treatment. nih.gov A series of 2-aminopyrimidine (B69317) derivatives were designed as highly selective inhibitors of the related FGFR4, with one compound showing an IC50 value of 2.6 nM. nih.gov This highlights the potential for related chemical structures to effectively target this kinase family.
Chitin (B13524) Synthase: Chitin is an essential structural component of the fungal cell wall, making its synthesis pathway an attractive target for antifungal agents. researchgate.netresearchgate.net Chitin synthase inhibitors block the formation of this polymer. researchgate.net Studies on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which share a dimethoxybenzoyl moiety with the subject compound, found that they inhibit chitin synthesis in insects. The inhibitory activity (IC50) was influenced by substituents on the phenyl ring, with hydrophobic groups being favored. nih.gov Another study identified 2'-benzoyloxycinnamaldehyde and its derivatives as inhibitors of chitin synthase 1 and 2 from Saccharomyces cerevisiae, with IC50 values as low as 26.6 µg/ml. nih.gov
Evaluation of Other Pharmacological Activities in In Vitro Systems
The versatile benzamide scaffold has been associated with a diverse array of other pharmacological activities in preclinical studies. walshmedicalmedia.com In vitro investigations have suggested potential for this class of compounds in various therapeutic areas beyond antimicrobial and anticancer applications.
For example, different benzamide analogues have been reported to possess anti-inflammatory, antioxidant, and antidiabetic properties. researchgate.netnih.gov Certain derivatives have also been investigated for their effects on the cardiovascular and central nervous systems, including potential anticonvulsant activity. walshmedicalmedia.com The broad pharmacological profile of benzamide derivatives continues to make them an attractive starting point for the design and synthesis of new therapeutic agents. nanobioletters.comwalshmedicalmedia.com
Anti-inflammatory Potential
The anti-inflammatory properties of benzamide derivatives have been a significant area of research. Studies have shown that conjugating non-steroidal anti-inflammatory drugs (NSAIDs) with moieties like 3,4,5-trimethoxybenzyl alcohol can enhance their anti-inflammatory effects. nih.gov For instance, certain ibuprofen (B1674241) and ketoprofen (B1673614) derivatives demonstrated a more potent reduction in rat paw edema compared to the parent drugs. nih.gov This enhancement is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov Novel benzenesulfonamide (B165840) derivatives have also exhibited significant anti-inflammatory activity, outperforming standard drugs like indomethacin (B1671933) in carrageenan-induced paw edema models. researchgate.net These compounds were found to suppress pro-inflammatory mediators, including cytokines like TNF-α, IL-1α, IL-1β, and IL-6, as well as reduce the levels of COX-1 and COX-2. researchgate.net Similarly, certain new carboxamides have shown substantial inhibition of carrageenan-induced rat-paw edema. researchgate.net
Table 1: In Vitro Anti-inflammatory Activity of Related Benzamide Derivatives
| Compound/Derivative Class | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| NSAID-trimethoxybenzyl conjugates | Carrageenan-induced rat paw edema | Enhanced edema reduction compared to parent NSAIDs. | nih.gov |
| NSAID-trimethoxybenzyl conjugates | Cyclooxygenase (COX) inhibition assay | Increased inhibition of COX-2 compared to parent NSAIDs. | nih.gov |
| Benzenesulfonamide derivatives | Carrageenan-induced rat paw edema | Stronger inhibition of edema than indomethacin. | researchgate.net |
| Benzenesulfonamide derivatives | Pro-inflammatory cytokine measurement | Significant reduction in TNF-α, IL-1α, IL-1β, and IL-6 levels. | researchgate.net |
| New carboxamide derivatives | Carrageenan-induced rat paw edema | High percentage of edema inhibition at various time points. | researchgate.net |
Anticonvulsant Activity
The potential of benzamide derivatives as anticonvulsant agents has been explored in various preclinical models. A notable example is 4-amino-N-(2,6-dimethylphenyl)benzamide, which proved to be an effective anticonvulsant against maximal electroshock (MES) induced seizures in mice. nih.gov Further studies on related compounds, such as 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), also demonstrated significant activity against MES-induced seizures in both mice and rats. nih.gov The evaluation of novel amide derivatives of 4-amino-1,2-naphthoquinone (B1620441) in MES and subcutaneous pentylenetetrazole (scPTZ) tests revealed that several compounds were effective, with some showing activity comparable to the reference drug phenytoin. researchgate.net The structural modifications of the benzamide scaffold play a crucial role in determining the anticonvulsant efficacy and neurotoxicity profile. nih.govnih.gov The maximal electroshock (MES) test is a primary screening model for identifying potential treatments for tonic-clonic and partial seizures. semanticscholar.org
Table 2: Anticonvulsant Activity of Related Benzamide Derivatives in Preclinical Models
| Compound/Derivative | Animal Model | Seizure Model | Key Findings | Reference |
|---|---|---|---|---|
| 4-amino-N-(2,6-dimethylphenyl)benzamide | Mice | Maximal Electroshock (MES) | Effective antagonism of MES-induced seizures with an oral ED50 of 1.7 mg/kg. | nih.gov |
| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Mice & Rats | Maximal Electroshock (MES) | Showed significant anti-MES activity with a high protective index in rats. | nih.gov |
| N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)hexanamide | Animals | MES & scPTZ | Active at a low dose of 10 mg/kg, comparable to phenytoin. | researchgate.net |
| 4-acetamido-N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)benzamide | Animals | MES & scPTZ | Active at a low dose of 10 mg/kg, comparable to phenytoin. | researchgate.net |
Antioxidant Activity
Several studies have highlighted the antioxidant potential of amino-substituted benzamide derivatives. researchgate.netnih.gov In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) assays have been employed to evaluate their antioxidant capacity. researchgate.netnih.govnih.gov Research indicates that many of these systems exhibit improved antioxidant properties compared to the reference molecule, butylated hydroxytoluene (BHT). researchgate.netnih.gov The presence of electron-donating groups, such as methoxy (B1213986) groups, on the N-arylbenzamide structure has been shown to have a positive influence on antioxidant properties. nih.gov Furthermore, the introduction of hydroxyl groups can enhance antioxidative features. nih.gov For instance, a trihydroxy derivative was identified as a promising lead compound for further optimization of the benzamide scaffold due to its significant antioxidant potential. researchgate.netnih.gov
Table 3: In Vitro Antioxidant Capacity of Related Benzamide Derivatives
| Derivative Class | Assay | Key Findings | Reference |
|---|---|---|---|
| N-arylbenzamides with methoxy and hydroxy groups | DPPH and FRAP assays | Most systems showed improved antioxidative properties relative to BHT. | researchgate.netnih.gov |
| Trihydroxy N-arylbenzamide derivative | DPPH and FRAP assays | Displayed the most promising antioxidative potential. | researchgate.netnih.gov |
| Benzimidazole (B57391)/benzothiazole-2-carboxamides | DPPH and FRAP assays | Several tested compounds showed significantly improved antioxidative activity compared to BHT. | nih.gov |
| Amide derivatives of 3,4-dimethoxy cinnamic acid | DPPH and Hydroxyl radical scavenging assays | Many compounds exhibited good to high percentage inhibition of free radicals. | japsonline.com |
Anti-ulcer Activity (for related benzamide derivatives)
While direct studies on this compound are limited in this area, the broader class of benzamide and particularly benzimidazole derivatives, which share structural similarities, have been extensively investigated for their anti-ulcer activity. researchgate.netderpharmachemica.com Many of these compounds function as proton pump inhibitors (PPIs), effectively suppressing gastric acid production. derpharmachemica.com For example, novel benzimidazole-pyrazole hybrids have demonstrated higher anti-ulcer activity compared to omeprazole (B731) in animal models. nih.gov The mechanism often involves the inhibition of the H+/K+ ATPase enzyme. nih.gov Furthermore, some benzamide derivatives have shown potent and selective antibacterial activity against Helicobacter pylori, a bacterium strongly associated with ulcer formation. nih.gov This includes activity against strains resistant to common antibiotics like clarithromycin (B1669154) and metronidazole. nih.gov
Table 4: Anti-ulcer Potential of Related Benzamide and Benzimidazole Derivatives
| Compound/Derivative Class | Model/Target | Key Findings | Reference |
|---|---|---|---|
| Benzimidazole-pyrazole hybrids | Ethanol-induced gastric ulcer in rats | Exhibited higher anti-ulcer activity (72-83% inhibition) compared to omeprazole. | nih.gov |
| BAS-118 (a benzamide derivative) | Helicobacter pylori isolates | Potent and selective antibacterial activity, including against resistant strains. | nih.gov |
| Benzimidazole-quinazoline derivatives | Pylorus ligation, aspirin, and ethanol-induced ulcers in rats | Demonstrated strong anti-ulcer activity, with some compounds being more active than omeprazole. | ias.ac.in |
| General Benzimidazole derivatives | Multiple pathways | Act through inhibition of gastric acid secretion, suppression of inflammation, and promotion of mucosal protection. | researchgate.net |
Exploration of Additional Potential Biological Activities
Beyond the primary activities investigated, the benzamide scaffold has been explored for other therapeutic applications. For example, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov Certain compounds in this series showed promising antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as antifungal activity against C. albicans. nih.gov Additionally, some amide derivatives have been screened for their antimicrobial activity against a panel of bacteria, with several compounds showing significant effects. researchgate.netsphinxsai.com Other research has pointed towards the anti-proliferative effects of certain thieno[2,3-b]pyridines, a related class of molecules, in cancer cell lines. mdpi.com A sulfonamide compound was also found to be active against Leishmania donovani, the parasite responsible for visceral leishmaniasis. dovepress.com
Molecular Target Identification and Validation in Preclinical Models
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For benzamide derivatives, several targets have been identified in preclinical models. In the context of anti-inflammatory activity, molecular docking studies have shown that derivatives can bind effectively to the active sites of COX-1 and COX-2, with some showing selectivity for COX-2. nih.gov For anti-ulcer agents, the proton pump H+/K+ ATPase is a key target, and docking studies have been used to investigate the interactions between benzimidazole derivatives and the active site residues of this enzyme. nih.gov In the realm of anticonvulsant activity, while the exact targets for many benzamide derivatives are still under investigation, some related compounds are known to modulate ion channels. For other biological activities, targets such as the multidrug efflux pump (MATE) in bacteria and the histone deacetylase Sir2 in Leishmania parasites have been proposed and investigated through in silico and in vitro methods. nih.govdovepress.com
Future Research Directions and Translational Perspectives
Development of Novel Analogs with Improved Potency and Selectivity
The core strategy for advancing 2-Amino-N-(3,4-dimethoxyphenyl)benzamide involves the rational design and synthesis of novel analogs. The goal is to systematically modify its chemical structure to enhance its potency against specific biological targets while minimizing off-target effects, thereby improving its selectivity and potential therapeutic index.
Structure-activity relationship (SAR) studies are central to this effort. By introducing a variety of substituents and modifying functional groups on the benzamide (B126) core, researchers can probe the molecular interactions that govern biological activity. For instance, the synthesis of a range of N-arylbenzamides with varying numbers and positions of methoxy (B1213986) and hydroxy groups has been shown to influence properties like antioxidant capacity. researchgate.net Similarly, creating hybrid derivatives, such as combining the benzamide moiety with other pharmacologically active structures like 1,3-thiazolidine, represents another avenue for developing compounds with novel or enhanced activities. researchgate.net
The optimization process often involves iterative cycles of design, synthesis, and biological evaluation. For example, research on N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors demonstrated that systematic modifications, such as double substitution on the phenyl group, could significantly improve inhibitory activity. nih.gov A similar approach can be applied to the this compound scaffold. By exploring modifications on both the 2-aminobenzoyl and the N-(3,4-dimethoxyphenyl) portions of the molecule, it is possible to fine-tune its pharmacological profile.
Table 1: Strategies for Analog Development
| Modification Strategy | Rationale | Potential Outcome | Example from Benzamide Derivatives Research |
|---|---|---|---|
| Substitution on Phenyl Rings | To explore the effects of electron-donating or electron-withdrawing groups on binding affinity and selectivity. | Enhanced potency, improved selectivity, altered pharmacokinetic properties. | Introduction of hydroxy and methoxy groups to N-arylbenzamides to improve antioxidative properties. researchgate.net |
| Modification of the Amide Linker | To alter the conformational flexibility and hydrogen bonding capacity of the molecule. | Improved binding to the target protein and enhanced stability. | Synthesis of N-hydroxy-2-(4-methylbenzamido)benzamide to investigate antibacterial activity. researchgate.net |
| Molecular Hybridization | To combine the pharmacophoric features of two or more bioactive molecules into a single entity. | Dual-acting compounds or compounds with a novel mechanism of action. | Creation of 1,3-thiazolidine-amide hybrid derivatives. researchgate.net |
| Bioisosteric Replacement | To replace a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. | Enhanced bioavailability, reduced metabolic liability, improved target engagement. | Replacing a phenyl group with a thiophene (B33073) ring in the design of BRAF kinase inhibitors. nih.gov |
Exploration of New Biological Targets and Therapeutic Applications
While the initial therapeutic potential of a compound may be identified for a specific target, its scaffold can often interact with multiple biological molecules. A key future direction for this compound is the systematic exploration of new biological targets to uncover novel therapeutic applications. Benzamide derivatives have already been investigated for a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Phenotypic screening of a library of benzamide analogs against various cell lines or disease models can reveal unexpected activities. nih.gov For example, a screen for antiparasitic activity identified N-(2-aminoethyl)-N-phenyl benzamides as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov This highlights the potential for the this compound scaffold to be repurposed for infectious diseases.
Furthermore, target-based screening against panels of kinases, G-protein coupled receptors (GPCRs), or enzymes can identify specific molecular targets. Research has shown that certain benzamide derivatives can act as potent GPR52 G protein-biased agonists, presenting opportunities for treating neuropsychiatric and neurological diseases. researchgate.netchemrxiv.org Others have been developed as inhibitors of tubulin polymerization or specific kinases like BRAF, which are critical targets in oncology. nih.govnih.gov Investigating the activity of this compound and its future analogs against such targets could open up new avenues for drug development.
Table 2: Potential New Biological Targets and Applications
| Potential Biological Target Class | Specific Target Example | Therapeutic Area | Rationale |
|---|---|---|---|
| Protein Kinases | BRAFV600E | Oncology (e.g., Melanoma) | The benzamide scaffold has been successfully used to develop potent kinase inhibitors. nih.gov |
| GPCRs | GPR52 | Neuropsychiatric Disorders | Optimization of benzamide leads has yielded potent and efficacious GPR52 agonists. researchgate.net |
| Cytoskeletal Proteins | Tubulin | Oncology | Benzofuran-based benzamides have shown activity as tubulin polymerization inhibitors. nih.gov |
| Enzymes | Histone Deacetylases (HDACs) | Oncology, Inflammatory Diseases | Novel benzamide derivatives have demonstrated potent inhibitory activity against class I HDAC isoforms. |
| Parasitic Proteins | Novel targets in Trypanosoma brucei | Infectious Diseases (HAT) | Phenotypic screening has identified benzamides with potent anti-trypanosomal activity. nih.gov |
Integration of Advanced Computational Approaches for Rational Compound Design
Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of lead compounds. wiley.com For this compound, integrating these advanced computational approaches will be crucial for the rational design of next-generation analogs. nih.gov These methods provide insights into the molecular interactions between a ligand and its target, predict the activity of virtual compounds, and help prioritize synthetic efforts.
Techniques such as molecular docking and virtual screening can be used to test large libraries of virtual benzamide derivatives against the three-dimensional structure of a target protein. nih.govmdpi.com This allows for the rapid identification of compounds that are likely to bind with high affinity. Furthermore, quantitative structure-activity relationship (QSAR) modeling can establish mathematical correlations between the chemical structures of the analogs and their biological activities, guiding the design of more potent molecules. mdpi.com
Molecular dynamics (MD) simulations offer a more dynamic view, predicting how a compound and its target protein behave over time. This can help to understand the stability of the ligand-protein complex and identify key residues involved in the binding interaction. By combining these computational tools, researchers can build robust models to guide the synthesis of analogs with improved properties, ultimately reducing the time and cost associated with drug development. mdpi.comnih.gov
Table 3: Computational Approaches in Compound Design
| Computational Method | Application in Drug Design | Specific Goal for Benzamide Analogs |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | To identify key binding interactions and guide the design of analogs with higher affinity. |
| Virtual Screening (VS) | Computationally screens large libraries of compounds to identify potential hits. | To discover novel benzamide-based scaffolds for new biological targets. |
| QSAR Modeling | Correlates variations in chemical structure with changes in biological activity. | To build predictive models for designing analogs with enhanced potency and selectivity. mdpi.com |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | To create a template for designing new molecules that retain or improve upon the desired activity. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the physical basis of their function. | To assess the stability of the ligand-target complex and refine the binding mode. |
Application of Systems Biology and Omics Data for Mechanistic Elucidation
Understanding the detailed mechanism of action of a drug is fundamental to its successful translation to the clinic. Systems biology, which integrates various "omics" data (genomics, transcriptomics, proteomics, metabolomics), provides a holistic view of the biological changes induced by a compound. nih.gov Applying these approaches to this compound and its analogs can elucidate their mechanisms of action and identify potential biomarkers for efficacy.
By treating cells or model organisms with the compound and subsequently analyzing changes in the transcriptome (gene expression) and proteome (protein levels), researchers can identify the cellular pathways that are modulated. nih.gov This can confirm the engagement of the intended target and reveal previously unknown off-target effects or downstream signaling cascades. For example, transcriptomic analysis could reveal the upregulation or downregulation of genes involved in cell cycle progression or apoptosis, providing clues about the compound's anti-cancer mechanism. nih.gov
Metabolomics, the study of small molecules (metabolites) within a biological system, can provide a functional readout of the cellular state following drug treatment. Changes in metabolite levels can indicate the inhibition of specific enzymes or the disruption of metabolic pathways. nih.gov Integrating these multi-omics datasets can provide a comprehensive molecular signature of a compound's activity, aiding in the identification of its mechanism of action, predicting potential side effects, and stratifying patient populations who are most likely to respond to the treatment.
Table 4: Omics Approaches for Mechanistic Studies
| Omics Technology | Type of Data Generated | Potential Insights for Benzamide Research |
|---|---|---|
| Transcriptomics (e.g., RNA-Seq) | Gene expression profiles. | Identify pathways modulated by the compound; uncover downstream effects of target inhibition. nih.gov |
| Proteomics (e.g., Mass Spectrometry) | Protein abundance and post-translational modifications. | Confirm target engagement; identify off-targets and compensatory mechanisms. nih.gov |
| Metabolomics (e.g., LC-MS, NMR) | Profiles of endogenous metabolites. | Determine the functional impact on cellular metabolism; identify biomarkers of drug response. nih.gov |
| Chemogenomics | Interaction profiles of multiple compounds against multiple targets. | Predict the selectivity profile of new analogs and identify potential polypharmacological effects. u-strasbg.fr |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-N-(3,4-dimethoxyphenyl)benzamide, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via condensation of 2-aminobenzoic acid derivatives with 3,4-dimethoxyaniline using coupling agents (e.g., EDCI/HOBt) under reflux. Purification involves recrystallization from solvents like ethanol. Characterization employs:
- IR spectroscopy to confirm amide (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
- NMR (¹H/¹³C) to resolve aromatic protons and methoxy substituents (e.g., δ 3.8–3.9 ppm for OCH₃).
- Mass spectrometry for molecular ion validation (e.g., m/z 282 [M⁺] for derivatives).
- Elemental analysis to verify C, H, N content (±0.4% of theoretical values) .
Q. Which in vitro assays are used to evaluate the antimicrobial activity of this compound?
- Methodological Answer : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Derivatives like quinazolin-4(3H)-ones (synthesized from this compound) show activity at MICs of 8–64 µg/mL, assessed via optical density measurements .
Q. How do researchers confirm structural integrity during derivatization?
- Methodological Answer : Post-synthetic modifications (e.g., cyclization to quinazolinones) are monitored using:
- TLC to track reaction progress.
- ¹H NMR to detect new ring formation (e.g., loss of amine protons at δ 6.5–7.5 ppm).
- HPLC for purity (>95%) before biological testing .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Methodological Answer : Compare methods A (ambient temperature, 24h) and B (reflux, 6h) for efficiency. For example, method A yields 95% for 2-Amino-N-(4-chlorobenzyl)benzamide, while method B yields 62% for the same compound. Solvent choice (e.g., DMF vs. ethanol) and catalyst loading (e.g., 1.2 equiv. EDCI) are critical variables .
Q. What structural modifications enhance bioactivity, and how are they assessed?
- Modifications :
- Oxadiazole ring incorporation (e.g., via cyclization with hydrazine) improves antimicrobial potency .
- Mannich base formation (e.g., NDB derivative) introduces metal-binding sites for enhanced DNA interaction .
- Assessment :
- SAR studies correlate substituent effects (e.g., methoxy vs. chloro groups) with MICs.
- UV-Vis and fluorescence spectroscopy quantify DNA binding (e.g., Kₐ = 10⁴ M⁻¹ for NDB-Co complexes) .
Q. How to resolve contradictions in bioactivity data across derivatives?
- Methodological Answer :
- Dose-response curves differentiate true activity from assay noise.
- Comparative molecular field analysis (CoMFA) models steric/electronic effects. For example, 3,4-dimethoxy groups enhance antifungal activity, while 4-chloro substituents reduce solubility, affecting MICs .
Q. What mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Molecular docking predicts binding to microbial targets (e.g., dihydrofolate reductase).
- Agar well diffusion assays confirm membrane disruption via zone-of-inhibition measurements.
- Flow cytometry assesses apoptosis induction in cancer cell lines (e.g., IC₅₀ = 12 µM for HepG2) .
Q. How can computational tools guide derivative design?
- Methodological Answer :
- QSAR models prioritize electron-donating groups (e.g., methoxy) for enhanced antibacterial activity.
- ADMET prediction (e.g., SwissADME) optimizes logP (target: 2–3) and bioavailability.
- Density functional theory (DFT) calculates HOMO-LUMO gaps to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
